3-Piperidinyl isonicotinate hydrochloride
Overview
Description
3-Piperidinyl isonicotinate hydrochloride is a chemical compound with the CAS Number: 1219949-50-4 and a linear formula of C11H15ClN2O2 . It has a molecular weight of 242.7 .
Molecular Structure Analysis
The InChI code for 3-Piperidinyl isonicotinate hydrochloride is 1S/C11H14N2O2.ClH/c14-11(9-3-6-12-7-4-9)15-10-2-1-5-13-8-10;/h3-4,6-7,10,13H,1-2,5,8H2;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
3-Piperidinyl isonicotinate hydrochloride has a molecular weight of 242.7 . Its linear formula is C11H15ClN2O2 .Scientific Research Applications
Drug Design and Synthesis
3-Piperidinyl isonicotinate hydrochloride: is a valuable building block in medicinal chemistry. Its piperidine core is a common motif in pharmaceuticals, and its presence can significantly influence the biological activity of a compound . Researchers utilize this compound in the design and synthesis of new drugs, exploring its potential to interact with various biological targets.
Pharmacological Research
Piperidine derivatives, including 3-Piperidinyl isonicotinate hydrochloride , are present in more than twenty classes of pharmaceuticals . They are extensively studied for their pharmacological properties, such as analgesic, anti-inflammatory, and antipsychotic effects. This compound’s versatility makes it a subject of interest in the development of new therapeutic agents.
Chiral Optimization
In the quest for more effective and safer pharmaceuticals, chiral optimization plays a crucial role3-Piperidinyl isonicotinate hydrochloride has been used as a starting component for chiral optimization, where the piperidine ring is essential for achieving the desired chirality in drug molecules .
Biological Activity Studies
The piperidine ring of 3-Piperidinyl isonicotinate hydrochloride is a key feature in many biologically active compounds. Its incorporation into new molecules is studied to understand and enhance biological activity, which is crucial for the discovery of new drugs .
Chemical Synthesis Methods
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task in organic chemistry3-Piperidinyl isonicotinate hydrochloride serves as a substrate in various chemical reactions, including cyclization and cycloaddition, to create diverse piperidine derivatives .
Therapeutic Applications
Piperidine derivatives, including 3-Piperidinyl isonicotinate hydrochloride , have been utilized in different therapeutic applications. They show promise in areas such as anticancer, antiviral, antimalarial, antimicrobial, and antifungal treatments. The compound’s structural features contribute to its pharmacophoric properties, making it a valuable asset in drug discovery .
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, research into compounds like 3-Piperidinyl isonicotinate hydrochloride could contribute to advancements in this field.
properties
IUPAC Name |
piperidin-3-yl pyridine-4-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.ClH/c14-11(9-3-6-12-7-4-9)15-10-2-1-5-13-8-10;/h3-4,6-7,10,13H,1-2,5,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKXALIQVSLLPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC(=O)C2=CC=NC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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